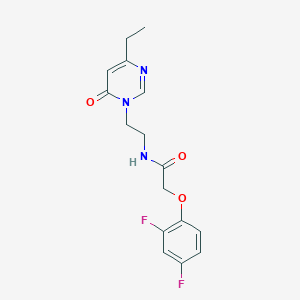
2-(2,4-difluorophenoxy)-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-difluorophenoxy)-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as A-769662, and it is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in regulating cellular energy homeostasis, and its activation can lead to various beneficial effects.
Aplicaciones Científicas De Investigación
A-769662 has been extensively studied for its potential applications in various fields. In the field of cancer research, A-769662 has been shown to inhibit the growth of cancer cells and induce apoptosis. In the field of metabolic disorders, A-769662 has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. In the field of neurodegenerative disorders, A-769662 has been shown to protect neurons from oxidative stress and improve cognitive function.
Mecanismo De Acción
A-769662 activates AMPK by binding to the AMPK β1 subunit, leading to conformational changes that promote phosphorylation of the AMPK α subunit. This activation of AMPK leads to various downstream effects, including increased glucose uptake and fatty acid oxidation, inhibition of protein synthesis and cell growth, and induction of autophagy and apoptosis.
Biochemical and Physiological Effects:
A-769662 has been shown to have various biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation, inhibition of protein synthesis and cell growth, and induction of autophagy and apoptosis. A-769662 has also been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, protect neurons from oxidative stress, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of A-769662 is its specificity for AMPK activation, which allows for the study of AMPK-mediated effects without the confounding effects of other signaling pathways. However, A-769662 has some limitations, including its potential toxicity and off-target effects, which should be carefully considered when designing experiments.
Direcciones Futuras
There are many potential future directions for research on A-769662. One area of interest is the development of more potent and selective AMPK activators based on the structure of A-769662. Another area of interest is the investigation of the effects of A-769662 on different cell types and in different disease models. Additionally, the potential use of A-769662 as a therapeutic agent in various diseases, including cancer, metabolic disorders, and neurodegenerative disorders, should be further explored.
Métodos De Síntesis
The synthesis of A-769662 involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2,4-difluorophenol with 2-bromoethylamine hydrobromide to obtain 2-(2,4-difluorophenoxy)ethylamine. The second step involves the reaction of 2-(2,4-difluorophenoxy)ethylamine with ethyl 4,6-dioxoheptanoate to obtain 2-(2,4-difluorophenoxy)-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide (A-769662).
Propiedades
IUPAC Name |
2-(2,4-difluorophenoxy)-N-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3/c1-2-12-8-16(23)21(10-20-12)6-5-19-15(22)9-24-14-4-3-11(17)7-13(14)18/h3-4,7-8,10H,2,5-6,9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSSUTQLDKEAIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C=N1)CCNC(=O)COC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2910899.png)
![N-methyl-2-(5-nitrothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2910900.png)
![N-(tert-butyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2910901.png)

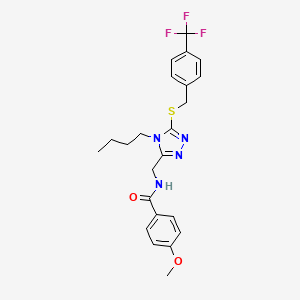
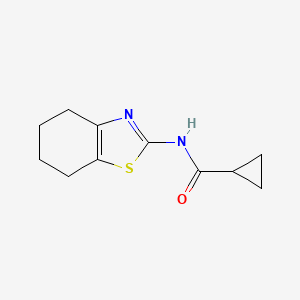
![N-(4-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2910908.png)
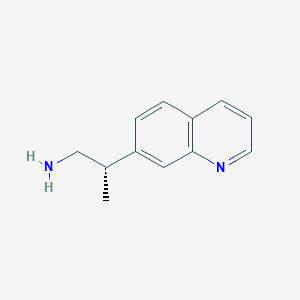
![Methyl 8-amino-5-thiaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2910911.png)
![[2-(Difluoromethoxy)-5-methylphenyl]methyl 4-(2-fluorophenyl)-2-methyl-4-oxobutanoate](/img/structure/B2910915.png)
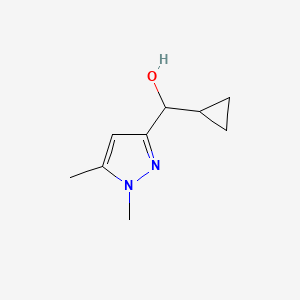

![N-(4-bromophenyl)-2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2910918.png)
![5-(1,3-benzothiazol-2-yl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2910920.png)